2-(5-Bromothiophen-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromothiophen-2-yl)propanenitrile is an organic compound with the molecular formula C7H6BrNS and a molecular weight of 216.09 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to a propanenitrile group. It is known for its applications in various fields, including organic electronics and medicinal chemistry .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
2-(5-Bromothiophen-2-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromothiophen-2-yl)propanenitrile has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and sensors.
Medicinal Chemistry: The compound is explored for its potential antibacterial properties and as a building block for more complex pharmaceutical agents.
Material Science: It is incorporated into materials for dye-sensitized solar cells and organic solar cells.
Wirkmechanismus
The mechanism of action of 2-(5-Bromothiophen-2-yl)propanenitrile in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown antibacterial activity by targeting bacterial enzymes and disrupting cellular processes . The exact pathways and molecular interactions depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
2-(5-Bromothiophen-2-yl)propanenitrile can be compared with other similar compounds such as:
2-(5-Bromothiophen-2-yl)acetonitrile: Similar in structure but with a different side chain, leading to variations in reactivity and applications.
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles:
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in various scientific fields.
Eigenschaften
Molekularformel |
C7H6BrNS |
---|---|
Molekulargewicht |
216.10 g/mol |
IUPAC-Name |
2-(5-bromothiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6BrNS/c1-5(4-9)6-2-3-7(8)10-6/h2-3,5H,1H3 |
InChI-Schlüssel |
WOXCFLSUYMNAMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)C1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.